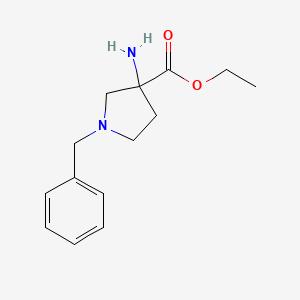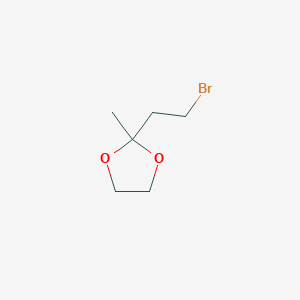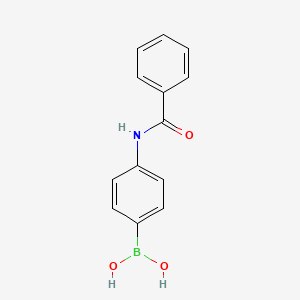![molecular formula C10H23NOSi B1279782 Pyrrolidin, 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]- CAS No. 143656-87-5](/img/structure/B1279782.png)
Pyrrolidin, 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a stable and synthetically useful derivative of pyrrolidine. This compound has gained significant attention in the field of organic synthesis and material science due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It has potential biological activities such as anticonvulsant and neuroprotective effects.
Medicine: It is explored for its potential therapeutic applications due to its biological activities.
Industry: It is used in material science for the development of new materials with unique properties.
Vorbereitungsmethoden
Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can be synthesized efficiently in high yield by reacting pyrrolidine with tert-butyldimethylsilyl chloride in the presence of a base such as sodium hydride or potassium hydride. The product is then purified using techniques such as column chromatography or recrystallization. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It undergoes substitution reactions where the tert-butyldimethylsilyl group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism by which Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity may be related to its ability to modulate neurotransmitter systems in the brain. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to its stability and synthetic utility. Similar compounds include:
Pyrrolidine, 2-[bis[3,5-bis(trifluoromethyl)phenyl][[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (2S)-: Another derivative with different substituents.
tert-Butyldimethylsilyloxy-3-pyrrolidinol: A closely related compound with similar properties.
These compounds share some similarities in their chemical structure but differ in their specific substituents and resulting properties.
Eigenschaften
IUPAC Name |
tert-butyl-dimethyl-pyrrolidin-3-yloxysilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NOSi/c1-10(2,3)13(4,5)12-9-6-7-11-8-9/h9,11H,6-8H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLGKSBUCUJCRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474083 |
Source


|
| Record name | Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143656-87-5 |
Source


|
| Record name | Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(tert-butyldimethylsilyl)oxy]pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
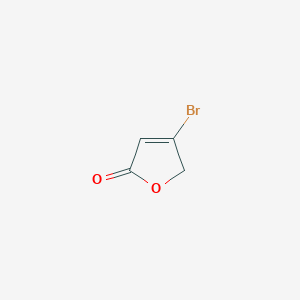


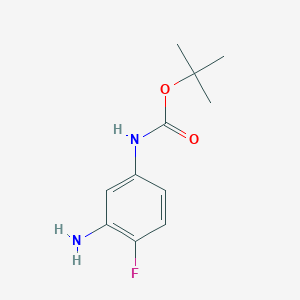
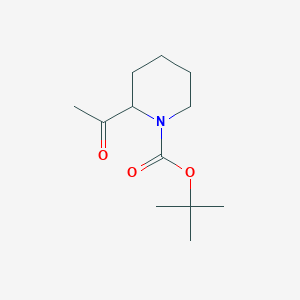
![6-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1279715.png)
